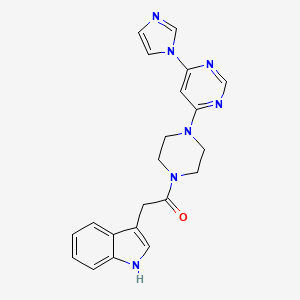![molecular formula C17H14F2N4O3S2 B2468620 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide CAS No. 303797-74-2](/img/structure/B2468620.png)
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
A related compound, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been investigated for its role as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). Research into analogs of BPTES, which share structural similarities with N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide, aimed to improve drug-like properties and potency against GLS. These analogs demonstrated significant potential in attenuating the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, highlighting their potential in cancer therapy (Shukla et al., 2012).
Antimicrobial and Anticancer Activities
Compounds incorporating the 1,3,4-thiadiazole scaffold, similar to the structure of interest, have been synthesized and evaluated for antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition activities. These studies have revealed promising leads for the development of new therapeutic agents with broad-spectrum antimicrobial and potent anticancer activities. The incorporation of the sulfonamide group has been a significant focus, given its relevance in enhancing biological activity (Riyadh et al., 2018).
Photodynamic Therapy Applications
The structural motif of 1,3,4-thiadiazole has also been explored in the context of photodynamic therapy (PDT) for cancer treatment. New derivatives have been synthesized and characterized, showing high singlet oxygen quantum yields. These features make such compounds, including those structurally related to N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide, potential candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).
Anticonvulsant Properties
Research has identified potential anticonvulsants among 1,3,4-thiadiazole derivatives, with some compounds showing high anticonvulsive activity on pentylentetrazole models of seizure. This suggests a promising avenue for the development of new anticonvulsant drugs, a category to which N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide may contribute (Sych et al., 2018).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those related to the compound of interest, have been studied for their inhibitory effects on carbonic anhydrase isozymes I and II. These enzymes are critical for various physiological processes, making their inhibitors valuable for treating conditions like glaucoma, epilepsy, and altitude sickness. The research demonstrates the potential for novel sulfonamide derivatives to act as potent inhibitors (Gokcen et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S2/c1-2-15-21-22-17(27-15)23-28(25,26)12-6-4-11(5-7-12)20-16(24)10-3-8-13(18)14(19)9-10/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKPUSUAYXSQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

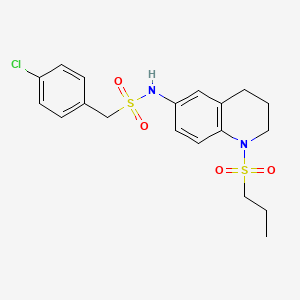
![2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic Acid](/img/structure/B2468541.png)
![N-(4-butylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468542.png)

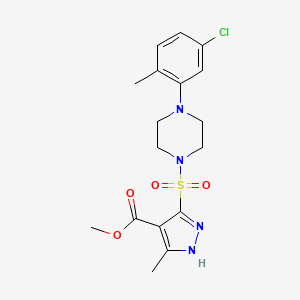
![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
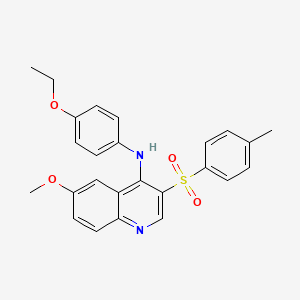
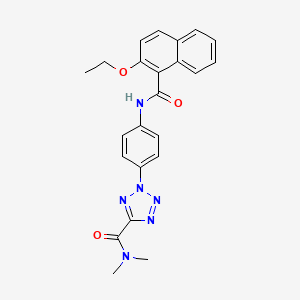
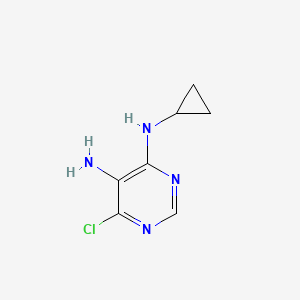
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
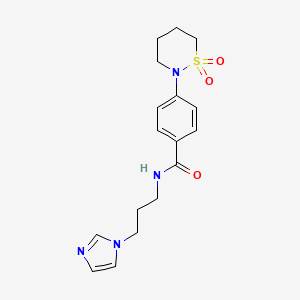

![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)
